2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide
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Overview
Description
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is a complex organic compound characterized by the presence of an adamantyl group, a bromine atom, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylamino Intermediate: The initial step involves the reaction of 1-adamantylamine with formaldehyde to form the adamantylamino intermediate.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Acetylation: Finally, the methoxylated intermediate is acetylated using acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the bromine and methoxy groups contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide
- 2-{4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride
- 4-[(1-Adamantylamino)methyl]-5-chloro-2-methoxyphenoxy}acetic acid
Uniqueness
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and methoxy analogs. The combination of the adamantyl group with the bromine and methoxy groups results in a compound with enhanced stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C20H27BrN2O3 |
---|---|
Molecular Weight |
423.3g/mol |
IUPAC Name |
2-[4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H27BrN2O3/c1-25-17-6-15(5-16(21)19(17)26-11-18(22)24)10-23-20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14,23H,2-4,7-11H2,1H3,(H2,22,24) |
InChI Key |
INISUWZLJXOUIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N |
Origin of Product |
United States |
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